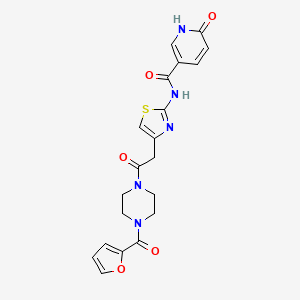
N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that build up the desired structure through a series of transformations. The papers provided discuss related compounds and their synthesis. For example, the synthesis of N-aryl piperazine derivatives is described, which involves cyclization reactions and the use of catalysts such as copper iodide and Pd(PPh3)2Cl2 . These methods could potentially be adapted for the synthesis of the compound , considering its piperazine and carboxamide moieties.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups, such as the piperazine ring, furan ring, thiazole ring, and carboxamide group. These groups are known to influence the chemical behavior and interaction of the molecule with biological targets. The presence of the piperazine ring, for instance, is often associated with biological activity, as seen in the synthesis of enantioselective Lewis basic catalysts derived from l-piperazine-2-carboxylic acid .
Chemical Reactions Analysis
The compound's reactivity can be inferred from the functional groups present. The carboxamide group could be involved in hydrogen bonding, while the piperazine moiety might undergo nucleophilic substitution reactions. The furan ring could participate in electrophilic aromatic substitution. The synthesis of related compounds involves reactions such as cyclization and treatment with various reagents, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and heteroatoms suggests that it would have a complex three-dimensional shape, potentially affecting its solubility and stability. The compound's reactivity, as discussed in the chemical reactions analysis, would also contribute to its physical properties, such as melting point and boiling point. The specific properties would need to be determined experimentally.
Applications De Recherche Scientifique
QSAR and Molecular Studies
N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives are the subject of Quantitative Structure-Activity Relationship (QSAR) and molecular studies. These investigations aim to understand the relationship between the molecular structure of the compound and its biological activity, thereby aiding in the design of compounds with desired properties. For instance, the QSAR study on benzothiazole and piperazine derivatives explored their potential applications in various fields, including medicinal chemistry (Al-Masoudi, Salih, & Al-Soud, 2011).
Synthesis and Reactivity
The compound has been utilized in studies focused on the synthesis and reactivity of related chemical structures. Research on the synthesis and properties of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline has been conducted, showcasing the compound's role in the development of novel chemical entities with potential application in various scientific fields (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antiproliferative Activities
The compound has been used in the synthesis of novel derivatives showing antimicrobial and antiproliferative activities. For instance, derivatives of 2-Piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their in vitro antiproliferative activity against a variety of human tumor-derived cell lines, showcasing the compound's potential in the development of new therapeutic agents (Al-Soud et al., 2010).
Pharmaceutical Applications
The compound has been mentioned in the context of pharmaceutical patents, reflecting its relevance in drug design and the development of new pharmaceutical agents. Studies have described the utility of related compounds as alpha-subtype selective 5-HT-1D receptor agonists, highlighting the compound's significance in the pharmaceutical industry (Habernickel, 2001).
Mécanisme D'action
Target of Action
It’s known that molecules containing athiazole ring can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical effects.
Biochemical Pathways
It’s known that molecules containing athiazole ring can activate or stop biochemical pathways . This suggests that the compound could have wide-ranging effects on cellular biochemistry.
Result of Action
Molecules containing athiazole ring are known to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Propriétés
IUPAC Name |
N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-16-4-3-13(11-21-16)18(28)23-20-22-14(12-31-20)10-17(27)24-5-7-25(8-6-24)19(29)15-2-1-9-30-15/h1-4,9,11-12H,5-8,10H2,(H,21,26)(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQLNCZFZFZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

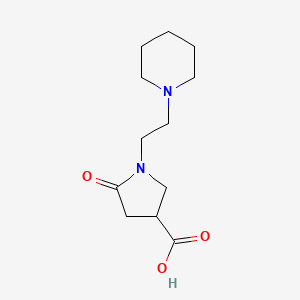
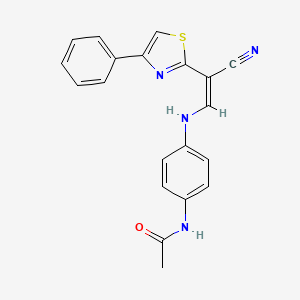
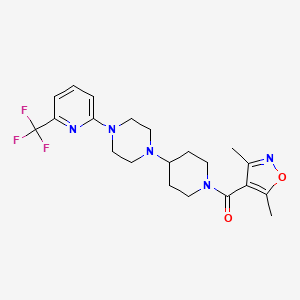
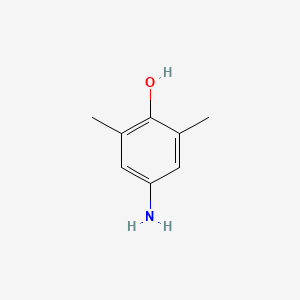
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-6-carboxylic acid](/img/structure/B2508071.png)
![1-Methyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508074.png)
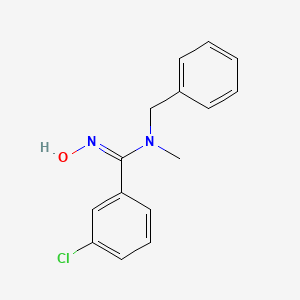
![Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2508076.png)
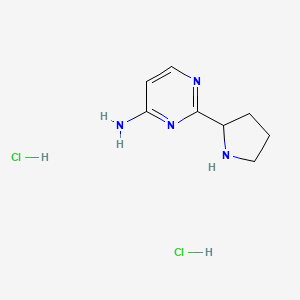
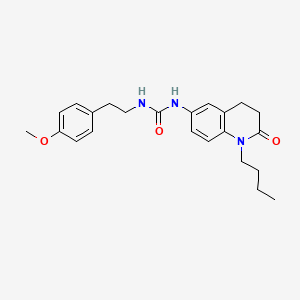
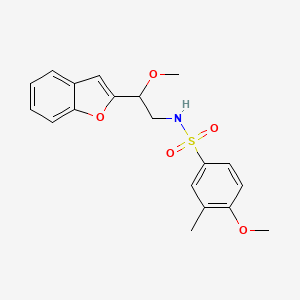
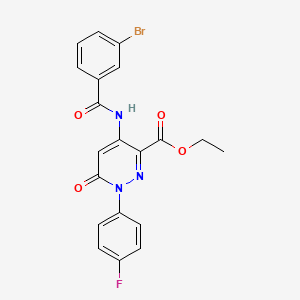
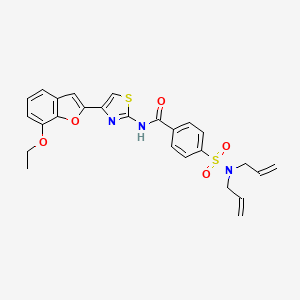
![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)